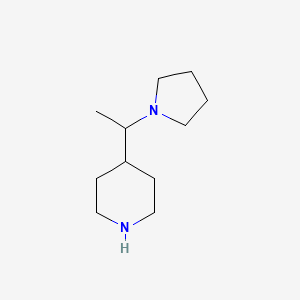

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

描述

Significance of Nitrogen Heterocycles in Pharmaceutical Research

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry and pharmaceutical research. openmedicinalchemistryjournal.comnih.govresearchgate.net These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to the development of a vast array of therapeutic agents. nih.gov Statistically, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen heterocycles being the most common. researchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govresearchgate.netmdpi.com

The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to several key factors. Their structures are often found in natural products, including alkaloids, vitamins, and hormones, which have a long history of medicinal use. researchgate.netmdpi.com Synthetic nitrogen heterocycles can mimic these natural substances and interact with biological targets such as enzymes and receptors with high specificity and efficiency. openmedicinalchemistryjournal.com The nitrogen atom, or atoms, within the heterocyclic ring can form hydrogen bonds, which are crucial for the binding of a drug molecule to its biological target, such as DNA or proteins. nih.govmdpi.com This ability to form stable complexes often correlates with the compound's therapeutic effect. mdpi.com The structural diversity and the capacity for chemical modification of these rings allow medicinal chemists to fine-tune the pharmacological properties of drug candidates. openmedicinalchemistryjournal.com

Overview of Piperidine (B6355638) and Pyrrolidine (B122466) as Privileged Structures

Among the multitude of nitrogen heterocycles, piperidine and pyrrolidine rings are considered "privileged structures" in drug discovery. cambridgemedchemconsulting.com This term refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target. cambridgemedchemconsulting.com

Piperidine , a six-membered nitrogen-containing heterocycle, is the most frequently utilized heterocycle in FDA-approved pharmaceuticals. arizona.edu Its saturated, non-planar chair-like conformation provides a three-dimensional structure that is advantageous for binding to biological targets. cambridgemedchemconsulting.comthieme-connect.com Piperidine scaffolds are central to the structure of over 70 commercialized drugs and have been employed in a wide range of therapeutic areas, including as central nervous system (CNS) modulators, anticoagulants, antihistamines, and analgesics. arizona.edu The introduction of chiral centers into the piperidine ring can significantly influence a molecule's biological activity and pharmacokinetic properties. thieme-connect.com

Pyrrolidine , a five-membered saturated nitrogen heterocycle, is another versatile scaffold widely used by medicinal chemists. researchgate.netnih.gov Its non-planar, puckered conformation allows for the exploration of three-dimensional pharmacophore space. researchgate.netnih.gov The pyrrolidine nucleus is found in 37 FDA-approved drugs, making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov A key feature of the pyrrolidine ring is the potential for multiple stereogenic centers, which allows for the creation of diverse stereoisomers with distinct biological profiles. nih.gov The nitrogen atom in the pyrrolidine ring is nucleophilic, making the N-1 position a common point for substitution in drug design. nih.gov

The table below provides a comparative overview of the key properties of piperidine and pyrrolidine scaffolds.

| Feature | Piperidine | Pyrrolidine |

| Ring Size | 6-membered | 5-membered |

| Hybridization | sp³ | sp³ |

| Conformation | Chair, Boat | Envelope, Twist (Pseudorotation) |

| Prevalence | Most common heterocycle in FDA-approved drugs. arizona.edu | Most common 5-membered non-aromatic nitrogen heterocycle in FDA-approved drugs. nih.gov |

| Therapeutic Areas | CNS modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, analgesics. arizona.edu | Anticancer, antibacterial, CNS diseases, antidiabetics, anti-inflammatory, analgesic agents. nih.gov |

| Key Feature | Provides a well-defined 3D structure for interaction with biological targets. cambridgemedchemconsulting.comthieme-connect.com | High 3D coverage due to ring non-planarity ("pseudorotation"). researchgate.netnih.gov |

Contextualization of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine within Drug Discovery

The chemical compound This compound is a molecule that strategically combines the two privileged scaffolds discussed above. Its structure features a piperidine ring substituted at the 4-position with an ethyl group, which in turn is attached to the nitrogen atom of a pyrrolidine ring.

The compound this compound itself is commercially available from chemical suppliers, indicating its use as a building block or intermediate in the synthesis of more complex molecules for research and development. pipzine-chem.com Its molecular formula is C₁₁H₂₂N₂ and it has a molar mass of 182.31 g/mol . pipzine-chem.com The structure suggests it would be investigated for activities where both the piperidine and pyrrolidine moieties contribute to binding at a biological target, potentially offering unique pharmacological profiles. The ethyl linker between the two rings provides a degree of conformational flexibility, which can be crucial for optimal interaction with a target protein. Therefore, this compound represents a logical design element in the construction of new chemical entities for pharmaceutical research, leveraging the proven utility of its constituent heterocyclic systems.

Structure

3D Structure

属性

IUPAC Name |

4-(1-pyrrolidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZYCRVGUAGGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647564 | |

| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-80-5 | |

| Record name | 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1 Pyrrolidin 1 Yl Ethyl Piperidine

Stereoselective Synthesis of the Piperidine (B6355638) and Pyrrolidine (B122466) Moieties

The creation of specific stereoisomers of 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine necessitates precise control over the stereocenters in both the piperidine and pyrrolidine rings, as well as the chiral center on the ethyl linker.

The piperidine ring is a ubiquitous feature in many natural products and pharmaceuticals. snnu.edu.cn Its asymmetric synthesis from readily available pyridine (B92270) precursors is a long-standing challenge in organic chemistry. acs.org Catalytic asymmetric hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods to access enantiomerically enriched piperidines. acs.org

Modern approaches often rely on the use of transition metal catalysts with chiral ligands. Rhodium-based catalysts, for instance, have been successfully employed in the asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives to yield 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org Another significant advancement is the asymmetric hydrogenation of N-iminopyridinium ylides, which can be achieved with high enantioselectivity using iridium catalysts, followed by a simple N-N bond cleavage to furnish the piperidine product. acs.org

Catalytic transfer hydrogenation represents another powerful technique. Chiral piperidines can be synthesized from pyridinium (B92312) salts using a rhodium catalyst and formic acid as a hydrogen source, obviating the need for high-pressure hydrogen gas. dicp.ac.cn The hydrogenation of pyridine derivatives using platinum oxide (PtO2) as a catalyst under mild conditions has also been reported, providing a pathway to various substituted piperidines. asianpubs.orgresearchgate.net

Below is a table summarizing selected catalytic systems for asymmetric piperidine synthesis.

| Catalyst System | Substrate Type | Key Transformation | Enantiomeric Excess (ee) |

| Rhodium/[Chiral Ligand] | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | Asymmetric Reductive Heck | High |

| Iridium/[Chiral Ligand] | N-acyliminopyridinium ylides | Asymmetric Hydrogenation | >90% |

| [RhCp*Cl2]2/KI | N-benzylpyridinium salts | Asymmetric Transfer Hydrogenation | Not specified |

| PtO2 | Substituted Pyridines | Catalytic Hydrogenation | Not applicable (yields racemic or achiral products) |

Table 1: Selected catalytic systems for the synthesis of chiral piperidine derivatives.

For the synthesis of the this compound backbone, a potential strategy would involve the asymmetric hydrogenation of a 4-acetylpyridine (B144475) derivative. This would establish the chiral center at the ethyl linker concurrently with the formation of the piperidine ring, producing a chiral 4-(1-hydroxyethyl)piperidine intermediate.

The pyrrolidine scaffold is another critical component found in numerous bioactive compounds and organocatalysts. mdpi.com Enantioselective methods for its construction are well-developed and can be broadly categorized into two approaches: modification of a chiral starting material (chiral pool synthesis) or asymmetric cyclization of an acyclic precursor. mdpi.comnih.gov

Proline and its derivative, 4-hydroxyproline, are common starting points from the chiral pool, allowing for the synthesis of a wide array of functionalized pyrrolidines. mdpi.comnih.gov For instance, (S)-prolinol, obtained by the reduction of proline, serves as a precursor for many drugs. mdpi.com

De novo synthesis from acyclic compounds offers greater flexibility. Methods include:

Asymmetric 1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and an alkene, directed by a chiral auxiliary like Oppolzer's sultam, can produce highly substituted pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org

Intramolecular N-Allylation: Cationic Ruthenium-Cp complexes with chiral ligands can catalyze the asymmetric intramolecular dehydrative N-allylation of ω-amino allylic alcohols to form α-alkenyl pyrrolidines with high enantiomeric ratios. acs.org

Organocatalysis: Chiral organocatalysts, often themselves pyrrolidine-based, can direct the conjugate addition of aldehydes to nitro-olefins, which can then undergo reductive cyclization to form spirocyclic pyrrolidine derivatives. thieme-connect.com

| Method | Catalyst/Auxiliary | Precursor Type | Key Transformation | Enantiomeric Ratio/ee |

| 1,3-Dipolar Cycloaddition | Oppolzer's Chiral Sultam | N-metalated azomethine ylide & α,β-unsaturated ester | Diastereoselective Cycloaddition | 98:2 er |

| Intramolecular N-Allylation | Cationic CpRu Complex & Chiral Ligand | N-substituted ω-amino allylic alcohol | Dehydrative N-allylation | up to >99:1 er |

| Conjugate Addition | Hayashi–Jørgensen Catalyst (Diarylprolinol) | Aldehyde & Nitro-olefin | Organocatalytic Conjugate Addition | up to 99% ee |

Table 2: Selected enantioselective methods for pyrrolidine ring construction.

Coupling Strategies for the Ethyl Linker and Heterocycle Integration

Connecting the pre-formed piperidine and pyrrolidine moieties through the ethyl linker is a crucial step in the total synthesis of this compound.

Reductive amination is a cornerstone of C-N bond formation in pharmaceutical synthesis due to its operational simplicity and broad applicability. acs.orgacs.org The reaction typically involves the condensation of a carbonyl compound (ketone or aldehyde) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a direct and efficient approach is the reductive amination between 4-acetylpiperidine and pyrrolidine. The choice of reducing agent is critical for the success of the reaction. Common reagents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. acs.orgpearson.com A formal reductive amination can also be achieved through a one-pot N-alkenylation/reduction sequence, where an N-heterocycle is first condensed with a ketone, followed by reduction. thieme-connect.comthieme-connect.com

| Reducing Agent | Substrates | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Ketones/Aldehydes + Amines | Mild, selective, tolerant of many functional groups. |

| Sodium Cyanoborohydride | Ketones/Aldehydes + Amines | Effective, but requires careful pH control and is toxic. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Iminium/Enamine intermediates | "Green" option, avoids stoichiometric metal hydrides. |

Table 3: Common reagents for reductive amination.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for constructing C-N bonds. nih.govrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent example used to couple amines with aryl or vinyl halides/triflates. mit.edu

While typically used for forming bonds to sp2-hybridized carbons, variations of these methods can be adapted for the synthesis of the target molecule. A plausible, albeit less direct, strategy could involve the coupling of pyrrolidine with a pre-functionalized 4-(1-haloethyl)piperidine derivative. The success of such a reaction would depend heavily on the choice of catalyst, ligand, and reaction conditions to facilitate coupling at an sp3-hybridized carbon center and avoid competing elimination reactions. nih.gov Copper-catalyzed C-N coupling reactions also offer an alternative pathway for coupling N-nucleophiles with (hetero)aryl halides and could potentially be extended to alkyl halides under specific conditions. semanticscholar.org

The directing-group-assisted C-H activation strategy is another advanced approach. nih.govresearchgate.net For example, a directing group on the piperidine nitrogen could facilitate a transition-metal-catalyzed reaction at the C4 position with a suitable pyrrolidine-containing coupling partner.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it

Key green strategies applicable to the synthesis of this compound include:

Electrocatalytic Hydrogenation: The hydrogenation of pyridines can be performed at ambient temperature and pressure using water as a proton source in a membrane electrode assembly. researchgate.netnih.gov This method avoids the use of high-pressure hydrogen gas and high temperatures, which are energy-intensive and hazardous. nih.gov

Use of Bio-renewable Feedstocks: Developing synthetic routes from bio-based starting materials is a core tenet of green chemistry. For example, 2-aminomethylpiperidine has been synthesized via the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan, demonstrating the potential to create piperidine building blocks from sustainable sources. rsc.org

Catalytic vs. Stoichiometric Reagents: Employing catalytic methods, such as asymmetric hydrogenation or reductive amination with catalytic H2, is inherently greener than using stoichiometric reagents like metal hydrides or chiral auxiliaries that must be added in large quantities. acs.orgacs.org

One-Pot and Multi-Component Reactions: Designing syntheses where multiple steps are performed in a single reactor (one-pot) without isolating intermediates reduces solvent use, energy consumption, and waste generation. growingscience.com A multi-component synthesis of highly substituted piperidines using environmentally benign catalysts like citric acid exemplifies this approach. growingscience.com

Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or novel options like N-octyl-pyrrolidone, significantly improves the sustainability of a process. growingscience.comrsc.org

By incorporating these principles into the synthetic design for this compound, it is possible to develop manufacturing processes that are not only efficient and selective but also environmentally responsible.

Solvent-Free or Environmentally Benign Solvent Systems

The selection of a solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both researchers and the environment. Consequently, a significant focus in modern synthetic chemistry is the utilization of solvent-free conditions or the substitution of conventional solvents with more environmentally benign alternatives.

For the synthesis of this compound, a hypothetical approach could involve a solvent-free reductive amination. This might entail the reaction of 1-(piperidin-4-yl)ethan-1-one with pyrrolidine under the influence of a solid-supported reducing agent. Such a reaction would proceed by mixing the reactants and the solid catalyst, potentially with gentle heating, thereby eliminating the need for a solvent.

Alternatively, the use of green solvents is a prominent strategy. Water, supercritical fluids (like CO2), ionic liquids, and deep eutectic solvents (DES) are classes of environmentally benign reaction media. nih.gov For instance, the synthesis could potentially be carried out in water, which is non-toxic, non-flammable, and readily available. The challenge of low organic reactant solubility in water can sometimes be overcome through the use of surfactants or phase-transfer catalysts. Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining traction as green reaction media due to their low volatility, biodegradability, and tunable properties. nih.gov An electrochemical synthesis in a flow microreactor has also been demonstrated as a green and efficient method for preparing piperidine and pyrrolidine derivatives, avoiding the use of toxic reagents. epo.org

Table 1: Potential Environmentally Benign Solvent Systems for the Synthesis of this compound

| Solvent System | Rationale for Use | Potential Advantages |

| Solvent-Free | Eliminates solvent waste and potential for atmospheric emissions. | Simplified workup, reduced cost, enhanced safety. |

| Water | Abundant, non-toxic, and non-flammable. | Environmentally friendly, low cost. |

| Deep Eutectic Solvents (DES) | Low volatility, often biodegradable, and can be tailored for specific reactions. | Can enhance reaction rates and selectivity, recyclable. |

| Flow Microreactor (Electrochemical) | Eliminates toxic reagents, efficient. | Green, high yield, single-step synthesis. |

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. Optimizing reaction efficiency involves maximizing the yield of the desired product while minimizing the formation of byproducts and waste.

For the synthesis of this compound, a strategy that exemplifies high atom economy would be a direct addition reaction. For example, a catalyzed reaction between 4-vinylpiperidine and pyrrolidine would, in principle, incorporate all atoms of the reactants into the product. However, the reactivity and regioselectivity of such a reaction would need to be carefully controlled.

A more common and practical approach with good atom economy is reductive amination. The reaction of 1-(piperidin-4-yl)ethan-1-one with pyrrolidine initially forms an enamine or iminium ion intermediate, which is then reduced in situ. The only byproduct in this process is water. The choice of reducing agent and catalyst is crucial for optimizing efficiency. Modern catalytic systems, including those based on earth-abundant metals or even metal-free organocatalysts, are being developed to improve the efficiency and sustainability of such transformations. youtube.com

Table 2: Comparison of Hypothetical Synthetic Routes based on Atom Economy and Efficiency

| Synthetic Route | Key Reaction Type | Theoretical Atom Economy | Potential for High Efficiency |

| Direct addition of pyrrolidine to 4-vinylpiperidine | Addition Reaction | 100% | High, if regioselectivity and reactivity can be controlled. |

| Reductive amination of 1-(piperidin-4-yl)ethan-1-one with pyrrolidine | Reductive Amination | High (byproduct is water) | High, dependent on the choice of catalyst and reducing agent. |

| One-pot multi-step synthesis | Sequential Reactions | Varies depending on the specific steps | High, due to reduced handling and purification losses. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 1 Pyrrolidin 1 Yl Ethyl Piperidine

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring serves as a crucial anchor for molecular interactions and its substitution pattern and conformation significantly impact the bioactivity of derivatives.

Modifications to the piperidine ring have been a primary focus for optimizing the potency and selectivity of compounds containing the 4-(1-(pyrrolidin-1-yl)ethyl)piperidine core. Research has shown that the nature, size, and position of substituents on the piperidine ring can dramatically alter biological activity.

For instance, in the development of anti-acetylcholinesterase (anti-AChE) agents, the basicity of the piperidine nitrogen is critical for activity. nih.gov A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated that the N-benzoylpiperidine derivative, where the nitrogen's basicity is reduced, was almost inactive. nih.gov This highlights the importance of the protonated piperidine nitrogen for interacting with the enzyme's active site. nih.gov

In the context of CCR5 antagonists for anti-HIV therapy, substitutions on the piperidine ring are also pivotal. Studies on oximino-piperidino-piperidine amides revealed that specific substitutions are well-tolerated and can enhance antagonistic activity. nih.gov For example, N-oxide formation on the piperidine nitrogen has been a successful strategy in developing potent CCR5 antagonists. nih.govnih.gov

Further studies on piperidine derivatives have shown that the introduction of various substituents can modulate activity for different targets. For example, a study on 4-(1-pyrrolidinyl)piperidine (B154721) analogs revealed that the size and electronic properties (electron-donating or withdrawing) of substituents on a phenacyl moiety attached to the piperidine nitrogen influenced their analgesic activity. researchgate.net

| Compound Series | Target | Modification | Effect on Bioactivity | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Acetylcholinesterase (AChE) | N-Benzoyl substitution on piperidine | Drastic decrease in activity | nih.gov |

| Oximino-piperidino-piperidine Amides | CCR5 Receptor | N-Oxide formation on piperidine | Enhanced antagonist activity | nih.govnih.gov |

| 4-(1-Pyrrolidinyl)piperidine Analogs | Analgesic Targets | Substituents on N-phenacyl group | Activity modulated by substituent size and electronic effects | researchgate.net |

The three-dimensional structure of the piperidine ring is a key determinant of biological activity. The ring typically adopts a low-energy chair conformation, but the orientation of substituents (axial or equatorial) can have profound effects on receptor binding and efficacy.

Conformational studies, often employing computational chemistry and NMR analysis, are used to determine the preferred geometries of piperidine derivatives. researchgate.net For opioid ligands, the conformation of the 4-aryl group in 4-arylpiperidine derivatives is critical. Potent agonists generally show a preference for an axial orientation of the 4-aryl group in the protonated state, allowing for optimal interaction with the opioid receptor. nih.gov Conversely, compounds that favor an equatorial 4-aryl conformation often exhibit antagonist properties. nih.gov

The concept of using the piperidine core as a scaffold to mimic the bioactive conformation of other molecules has also been explored. mdpi.com For example, piperidine nucleosides have been designed to resemble the bioactive conformation of Immucillins, which are potent enzyme inhibitors. NMR analysis confirmed that these piperidine-based mimics adopt a conformation where the nucleobase is in an equatorial orientation, which is crucial for their intended biological activity. mdpi.com This demonstrates the utility of the piperidine ring as a conformationally restricted scaffold in drug design. mdpi.com

Exploration of Pyrrolidine (B122466) Ring Modifications

The pyrrolidine moiety is another site for extensive modification to fine-tune the pharmacological properties of the parent compound.

The nitrogen atom of the pyrrolidine ring is a common point for substitution, and these modifications can significantly influence receptor binding and functional activity. nih.gov In many cases, N-substituted pyrrolidines show enhanced potency compared to their unsubstituted counterparts. nih.gov

For example, in a series of pyrazol-4-yl-pyridine derivatives acting as M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), N-alkylation of a core amide structure with fluoroethyl and fluoropropyl groups was performed. nih.gov These subtle modifications were investigated to understand their impact on binding affinity and allosteric modulation, leading to the development of a suitable PET ligand for imaging the M4 receptor. nih.gov

Similarly, in the development of CCR5 antagonists, modifications on a related piperazine (B1678402) ring (structurally similar to the pyrrolidine in its role) showed that N-substitution was key to potency. acs.org The discovery of potent antagonists often involves optimizing the N-substituent on the heterocyclic amine. acs.org

Altering the size of the pyrrolidine ring—either by contracting it to an azetidine (B1206935) or expanding it to a piperidine or azepane—is a strategy used to probe the spatial requirements of the binding site. researchgate.net The five-membered pyrrolidine ring offers a unique, non-planar structure with a degree of conformational flexibility known as "pseudorotation". nih.gov Changing the ring size alters this flexibility and the spatial orientation of substituents.

Recent synthetic advancements have enabled the contraction of pyridine (B92270) rings to form pyrrolidine derivatives, providing novel routes to functionalized pyrrolidine skeletons. osaka-u.ac.jpresearchgate.netnih.gov While these studies primarily focus on synthetic methodology, the resulting complex pyrrolidine structures are valuable for exploring chemical space in drug discovery. The ability to systematically alter the ring structure allows medicinal chemists to understand how ring size and conformation impact interaction with biological targets. For instance, the replacement of a pyrrolidine with a piperidine or azepane ring can lead to significant changes in biological activity, indicating that the five-membered ring is optimal for certain receptor interactions. researchgate.net

Stereochemical Influences on Pharmacological Activity

The ethyl linker between the piperidine and pyrrolidine rings introduces a chiral center, meaning the compound can exist as different stereoisomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicological profiles. researchgate.netmdpi.com

The spatial arrangement of the pyrrolidine and piperidine rings relative to each other is critical for proper orientation within a receptor's binding pocket. For many biologically active molecules, only one enantiomer will possess the desired pharmacological effect, while the other may be inactive or even contribute to side effects. researchgate.net

In the case of 4-alkyl-4-arylpiperidine derivatives, stereochemistry plays a crucial role in determining whether a compound acts as an agonist or an antagonist at opioid receptors. nih.gov The relative configuration of substituents on the piperidine ring dictates the preferred conformation and, consequently, the pharmacological outcome. nih.gov For example, the cis 3,4-dimethyl derivative was found to have antagonist properties, in contrast to other agonists in the series. nih.gov

SAR studies on pyrrolidine derivatives have frequently shown a preference for a specific stereoisomer. For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov The stereogenicity of the carbons in the pyrrolidine ring is a key feature that medicinal chemists leverage to achieve target selectivity and potency. nih.govmdpi.com

| Compound Class | Target | Stereochemical Feature | Observation | Reference |

|---|---|---|---|---|

| 4-Alkyl-4-arylpiperidines | Opioid Receptors | Diastereomers (cis vs. trans) | Determines agonist vs. antagonist activity | nih.gov |

| Oxybenzyl pyrrolidine acids | PPARα/γ | Relative configuration (cis vs. trans) | Cis-configuration of substituents is preferred for activity | nih.gov |

| General Chiral Drugs | Various | Enantiomers (R vs. S) | Enantiomers can have different pharmacological and toxicological profiles | researchgate.netmdpi.com |

Enantiomeric Purity and Eutomer Identification

The concept of enantiomeric purity is central to the development of chiral drugs. For a chiral compound, one enantiomer, the eutomer , typically exhibits significantly higher biological activity than its mirror image, the distomer . The ratio of their activities is known as the eudismic ratio. While specific studies on the enantiomeric resolution and eutomer identification for this compound are not extensively documented in publicly available literature, the principles of stereochemistry in related piperidine and pyrrolidine derivatives are well-established. d-nb.info

The introduction of a chiral center, such as at the ethyl bridge in this compound, would result in (R) and (S) enantiomers. The differential interaction of these enantiomers with chiral biological targets, such as receptors and enzymes, is expected. For instance, in studies of other chiral piperidine derivatives, the specific stereochemistry is often critical for potent biological activity.

Research on derivatives of the closely related 4-(1-pyrrolidinyl)piperidine scaffold has demonstrated the significant impact of substituents on biological activity. While these studies did not focus on the stereochemistry of an ethyl linker, they underscore the sensitivity of the molecular scaffold to structural modifications. For example, the analgesic activity of a series of 4-(1-pyrrolidinyl)piperidine analogs was found to be highly dependent on the nature and position of substituents on a phenacyl moiety attached to the piperidine nitrogen. researchgate.netnih.gov

To illustrate the impact of structural modifications on biological activity within this class of compounds, the following table summarizes the analgesic activity of several derivatives of 4-(1-pyrrolidinyl)piperidine.

| Compound ID | Modification | Analgesic Activity (Tail Immersion Method) |

| Parent Compound | 4-(1-pyrrolidinyl)piperidine | Inactive |

| Derivative 1 | N-phenacyl-4-(1-pyrrolidinyl)piperidine | Significant |

| Derivative 2 | N-(p-chlorophenacyl)-4-(1-pyrrolidinyl)piperidine | Highly Significant |

| Derivative 3 | N-(p-methoxyphenacyl)-4-(1-pyrrolidinyl)piperidine | Significant |

| Derivative 4 | N-(p-nitrophenacyl)-4-(1-pyrrolidinyl)piperidine | Significant |

Data synthesized from studies on analogous compounds. researchgate.netnih.gov

The identification of the eutomer for this compound would necessitate the synthesis and separation of the individual (R) and (S) enantiomers, followed by their pharmacological evaluation. This process is crucial for developing a more potent and selective drug with a potentially better therapeutic index.

Pharmacological and Biological Research of 4 1 Pyrrolidin 1 Yl Ethyl Piperidine

In Vivo Pharmacodynamic Research

Target Engagement Studies

Target engagement studies are crucial to understanding the mechanism of action of a potential drug molecule. These studies confirm that the compound interacts with its intended biological target in a cellular or in vivo environment. This can involve a variety of biochemical and cellular assays to measure binding affinity, receptor occupancy, or enzyme inhibition.

A comprehensive search for target engagement studies specifically for 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine did not yield any specific results. There is no publicly available data detailing its binding affinity for specific receptors, enzymes, or other biological targets. Consequently, no data tables on target binding or engagement for this compound can be provided.

Biomarker Identification and Validation

Biomarkers are measurable indicators of a biological state or condition. In drug development, they are essential for monitoring the effect of a therapeutic intervention and can be used to predict or measure a drug's efficacy. The identification and validation of biomarkers involve analyzing biological samples (such as blood or tissue) from preclinical models or clinical trial participants to find molecules or characteristics that change in response to the drug.

No published studies were found that focus on the identification or validation of biomarkers associated with the administration of this compound. Research in this area would be a necessary step in the compound's development to establish a clear connection between its administration and a measurable biological response.

Preclinical Efficacy Studies in Disease Models

Preclinical efficacy studies are designed to determine if a compound has a therapeutic effect in a living organism before it is tested in humans. These studies use established animal models of disease to assess the compound's potential to treat a specific condition.

Animal Model Selection and Validation

The selection of an appropriate animal model is a critical step in preclinical research, as the model should accurately mimic the human disease state being studied. nih.govmdpi.com The validation of these models ensures that they are relevant and predictive of the drug's effect in humans. mdpi.com

There is no information available in the scientific literature regarding the use of this compound in any specific animal models of disease. Therefore, details on model selection and validation for preclinical studies of this compound cannot be reported.

Dose-Response Relationships and Therapeutic Indices

A dose-response study investigates the relationship between the dose of a drug administered and the magnitude of its biological effect. This is fundamental for determining the effective dose range and the therapeutic index, which is a quantitative measurement of the drug's safety (a ratio of the toxic dose to the therapeutic dose).

Specific preclinical data on dose-response relationships or the therapeutic index for this compound is not available in published research. While some studies on related piperidine (B6355638) derivatives mention toxicity at certain doses, this information is not specific to the compound . researchgate.net Without dedicated preclinical studies, it is not possible to construct a dose-response curve or calculate a therapeutic index for this molecule.

Computational Chemistry and Molecular Modeling of 4 1 Pyrrolidin 1 Yl Ethyl Piperidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's binding site.

While specific molecular docking studies solely focused on 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine are not extensively documented in publicly available literature, research on analogous structures provides a framework for understanding its potential interactions. For instance, studies on derivatives of 4-(1-pyrrolidinyl)piperidine (B154721) have shown their potential to interact with various receptors, such as serotonin (B10506) (5-HT) receptors. researchgate.net In a hypothetical model of the 5-HT4 receptor, it has been suggested that there are distinct sites for agonist and antagonist binding. researchgate.net For a molecule like this compound, key interactions would likely involve its nitrogen atoms, which can act as hydrogen bond acceptors, and the hydrophobic piperidine (B6355638) and pyrrolidine (B122466) rings, which can engage in van der Waals interactions within a protein's binding pocket. The ethyl linker provides conformational flexibility, allowing the molecule to adopt a favorable geometry for binding.

In a broader context, docking studies on similar piperidine-containing compounds have identified key interactions within the active sites of enzymes like acetylcholinesterase (AChE). mui.ac.ir These studies often reveal hydrogen bonds with specific amino acid residues, such as tyrosine, and hydrophobic interactions with other aromatic residues. mui.ac.ir For this compound, similar interactions would be anticipated depending on the specific protein target.

| Potential Interaction Type | Molecular Moiety | Potential Interacting Residues |

| Hydrogen Bond Acceptor | Piperidine Nitrogen, Pyrrolidine Nitrogen | Tyrosine, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Piperidine Ring, Pyrrolidine Ring, Ethyl Chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Ionic Interactions (if protonated) | Piperidine Nitrogen, Pyrrolidine Nitrogen | Aspartic Acid, Glutamic Acid |

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns centered on this compound are not detailed in the available literature, the scaffold is representative of structures often found in such screenings.

The process of virtual screening can be enhanced by using multiple pharmacophore models, which can lead to a higher success rate in identifying active compounds. mdpi.com Derivatives of pyrrolidine and piperidine have been subjects of such computational studies to discover novel inhibitors for various enzymes. researchgate.netresearchgate.net For example, virtual screening has been successfully employed to identify potential inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com The this compound scaffold, with its distinct chemical features, could be included in virtual screening libraries aimed at a variety of biological targets.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interactions.

The electrostatic potential (ESP) surface of a molecule is a valuable tool for predicting its intermolecular interactions. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netbhu.ac.in

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the piperidine and pyrrolidine rings, highlighting their roles as hydrogen bond acceptors. The hydrogen atoms attached to the carbon framework would exhibit a more positive potential. Understanding the ESP is crucial for predicting how the molecule will orient itself within a binding site and the nature of its non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons. The LUMO would likely be distributed over the carbon skeleton. The HOMO-LUMO gap would provide insights into the molecule's reactivity and its potential to participate in charge-transfer interactions, which are often a key component of ligand-protein binding. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

| Parameter | Significance | Predicted Location/Value for this compound |

| HOMO Energy | Electron-donating ability | Localized on nitrogen atoms |

| LUMO Energy | Electron-accepting ability | Distributed over the carbon framework |

| HOMO-LUMO Gap | Chemical reactivity and stability | Moderate to high, indicating relative stability |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations are essential for exploring the conformational landscape and understanding how the molecule's shape changes in different environments, such as in solution or when bound to a protein. nih.gov

MD simulations can reveal the most stable conformations of the molecule and the energy barriers between them. This information is critical for understanding its binding thermodynamics and kinetics. For instance, a study on related piperidine derivatives showed that a limited number of low-energy conformers were predominant, characterized by a specific folded conformation of an ethyl chain. researchgate.net Similar conformational preferences would be expected for this compound, influencing its ability to fit into a specific binding pocket. MD simulations of ligand-protein complexes can also provide insights into the stability of the binding and the dynamic nature of the interactions. researchgate.net

Ligand Flexibility and Receptor Dynamics

The concept of a rigid "lock-and-key" interaction between a ligand and its receptor has been largely succeeded by the more nuanced models of "induced fit" and "conformational selection," both of which underscore the importance of molecular flexibility. nih.gov For a ligand like this compound, its structural pliancy is a key determinant of its ability to adapt its shape to fit into a binding pocket. This flexibility arises from several structural features: the piperidine ring, the pyrrolidine ring, and the ethyl linker connecting them.

The piperidine ring predominantly exists in a low-energy chair conformation. However, ring inversion to an alternative chair form, while energetically less favorable, can occur. The substituents on the piperidine ring can influence the equilibrium between these conformations. nih.gov Similarly, the five-membered pyrrolidine ring is not planar and typically adopts envelope or twist (half-chair) conformations, which can interconvert with relatively low energy barriers. researchgate.net The ethyl linker introduces additional degrees of freedom through the rotation around its carbon-carbon and carbon-nitrogen single bonds.

Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational space of a ligand. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred dihedral angles and the dynamic transitions between different conformational states. The distribution of these dihedral angles can provide a quantitative measure of the molecule's flexibility. nih.govresearchgate.netresearchgate.net

Illustrative Dihedral Angle Distribution for this compound

| Dihedral Angle Definition | Atom Sequence (Example) | Predominant Angular Range(s) (degrees) | Flexibility |

| Piperidine Ring Torsion | C-C-C-C within the ring | +/- 50-60 (gauche) | Semi-rigid |

| Pyrrolidine Ring Torsion | C-C-C-C within the ring | 0 to +/- 45 | Flexible |

| Ethyl Linker Torsion 1 | N(pyrrolidine)-C-C-C(piperidine) | -180, -60, 60 | Flexible |

| Ethyl Linker Torsion 2 | C-C-N(pyrrolidine)-C(pyrrolidine) | -180, -60, 60 | Flexible |

Disclaimer: This table is for illustrative purposes, based on known conformational preferences of piperidine and pyrrolidine rings and acyclic linkers. Specific values for this compound would require dedicated computational studies.

Upon approaching a receptor, this compound can sample these various conformations. The binding event itself is a dynamic process where both the ligand and the receptor can undergo conformational changes to achieve a thermodynamically stable complex. nih.gov MD simulations of the ligand-receptor complex can elucidate these dynamic changes. For instance, the binding of the ligand might stabilize a particular conformation of the receptor's binding pocket that is not favored in the unbound (apo) state. acs.org This mutual adaptation is crucial for achieving high binding affinity and specificity.

Solvent Effects on Binding Affinity

The binding of a ligand to a receptor in a biological system does not occur in a vacuum but in an aqueous environment. The solvent, typically water, plays a critical role in modulating the binding affinity. nih.gov Computational methods, particularly free energy calculations, are employed to quantify these solvent effects. wustl.edunih.gov These calculations can be performed using either explicit solvent models, where individual water molecules are simulated, or implicit solvent models, where the solvent is treated as a continuous medium with average properties. pnas.orgresearchgate.netnih.govnih.gov

One of the most significant contributions of the solvent to the binding process is the "desolvation penalty." Before a ligand can bind to a receptor, it must shed its surrounding water molecules, and likewise, water molecules must be displaced from the receptor's binding pocket. This process requires energy. The magnitude of this desolvation penalty depends on the nature of the surfaces being exposed. For a molecule like this compound, which has both hydrophobic (the carbon skeleton) and polar/charged (the nitrogen atoms, depending on pH) regions, the desolvation energetics are complex.

Explicit solvent MD simulations can provide a detailed picture of how individual water molecules behave in the binding site. nih.govresearcher.life In some cases, water molecules can be tightly bound within the active site and mediate the interaction between the ligand and the receptor by forming a network of hydrogen bonds. The displacement of such structured water molecules can be energetically costly, while in other cases, the release of these waters into the bulk solvent can be entropically favorable, thus contributing positively to the binding affinity. acs.org

The influence of the solvent on binding affinity can be dissected using computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) approaches. nih.govacs.org These methods calculate the different energetic contributions to binding, highlighting the importance of the solvation/desolvation terms.

Illustrative Breakdown of Binding Free Energy Contributions

| Energy Component | Description | Illustrative Value (kcal/mol) |

| ΔE_gas | Gas-phase interaction energy between ligand and receptor | -25.0 |

| ΔG_solv(Complex) | Solvation free energy of the ligand-receptor complex | +10.0 |

| ΔG_solv(Ligand) | Solvation free energy of the ligand | -8.0 |

| ΔG_solv(Receptor) | Solvation free energy of the receptor | -5.0 |

| ΔΔG_bind | Overall Binding Free Energy | -18.0 |

Disclaimer: This table provides an illustrative example of how binding free energy is composed of various terms. The actual values for the interaction of this compound with a specific receptor would need to be calculated using advanced computational methods.

Analytical Methodologies for Research and Characterization of 4 1 Pyrrolidin 1 Yl Ethyl Piperidine and Its Derivatives

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are fundamental in the separation and purification of chemical compounds. For a chiral molecule like 4-(1-(pyrrolidin-1-yl)ethyl)piperidine, which possesses a stereocenter at the ethyl group, techniques that can distinguish between enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of enantiomers. nih.govnih.gov The determination of enantiomeric excess is critical as different enantiomers of a compound can exhibit distinct pharmacological activities. mdpi.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. nih.gov The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. researchgate.net The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution. mdpi.com

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA (amylose-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

This table represents a typical starting point for method development; actual conditions may vary based on the specific derivative being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities in a sample. researchgate.net For this compound, which is a relatively volatile compound, GC-MS can be used to detect and identify starting materials, by-products, and degradation products.

The sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison to a spectral library. This technique is crucial for ensuring the purity of the final compound. researchgate.net

Spectroscopic Characterization in Research Settings

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net For this compound and its metabolites, 1H and 13C NMR would provide fundamental information about the carbon-hydrogen framework. researchgate.net

A study on the related compound 4-(1-pyrrolidinyl)piperidine (B154721) utilized 1H, 13C, and 15N NMR to study its stable forms and molecular structure. researchgate.net The chemical shifts and coupling constants in different solvents were analyzed to understand the conformational preferences of the molecule. researchgate.net Similar studies on this compound would involve analyzing the chemical shifts of the protons and carbons in the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the ethyl group, to confirm the structure and identify any metabolic modifications, such as hydroxylation or N-oxidation. Advanced 2D NMR techniques like COSY and HETCOR can be used to establish the connectivity between protons and carbons. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Piperidine CH (at C4) | ~2.5-2.7 |

| Piperidine CH₂ (axial, C2/C6) | ~2.0-2.2 |

| Piperidine CH₂ (equatorial, C2/C6) | ~2.9-3.1 |

| Piperidine CH₂ (axial, C3/C5) | ~1.3-1.5 |

| Piperidine CH₂ (equatorial, C3/C5) | ~1.7-1.9 |

| Ethyl CH | ~2.4-2.6 |

| Ethyl CH₃ | ~1.0-1.2 |

| Pyrrolidine CH₂ (adjacent to N) | ~2.5-2.7 |

| Pyrrolidine CH₂ (beta to N) | ~1.7-1.9 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Analogs

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high precision. This allows for the determination of the elemental formula of a compound. For novel analogs of this compound, HRMS is crucial for confirming their identity. nih.gov By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confidently assigned, distinguishing it from other compounds with the same nominal mass. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a compound like this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. chemicalbook.com The resulting crystal structure would reveal bond lengths, bond angles, and the conformation of the piperidine and pyrrolidine rings in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal lattice. mdpi.commdpi.com While a crystal structure for the title compound is not publicly available, analysis of related piperidine and pyrrolidine structures provides insight into the expected conformations. mdpi.commdpi.com

Absolute Configuration Determination

The presence of a stereocenter at the ethyl bridge connecting the pyrrolidine and piperidine rings means that this compound exists as a pair of enantiomers. The determination of the absolute configuration of a chiral molecule is a critical step in its characterization, as different enantiomers can exhibit distinct biological activities. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: The unequivocal method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid. For chiral compounds, the use of anomalous dispersion effects, often by incorporating a heavy atom into the crystal structure, can lead to the unambiguous assignment of the R or S configuration at the stereocenter. While no crystal structure for this compound is currently reported, this method remains the gold standard.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. nist.goviucr.org These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental CD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. iucr.org

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the absolute configuration, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents react with the enantiomeric mixture to form diastereomers, which, unlike enantiomers, have different NMR spectra. Analysis of the chemical shift differences in the ¹H or ¹³C NMR spectra of the resulting diastereomers can allow for the assignment of the absolute configuration.

Conformational Analysis in the Crystalline State

Single-Crystal X-ray Diffraction: As with absolute configuration determination, single-crystal X-ray diffraction is the most definitive method for analyzing the conformation of a molecule in the crystalline state. The resulting crystal structure reveals the precise bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. For the constituent rings of this compound, specific conformational features are expected based on studies of related compounds. acs.orgnih.gov

Piperidine Ring: The piperidine ring typically adopts a chair conformation, which minimizes both angle strain and torsional strain. jyu.fi The substituent at the 4-position can be either in an axial or equatorial position. The preferred orientation is influenced by the steric bulk of the substituent and by electronic effects. chemsrc.com In the case of this compound, the bulky ethyl-pyrrolidine group would be expected to preferentially occupy the equatorial position to minimize steric hindrance.

Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and typically adopts either an envelope (with four atoms in a plane and the fifth out of the plane) or a twisted (half-chair) conformation. researchgate.netmdpi.com The specific conformation is often influenced by the substituents on the ring. Computational studies on N-substituted pyrrolidines have shown that the energy barrier between different puckered conformations is low, suggesting that multiple conformations may exist in equilibrium. jyu.firesearchgate.net

The relative orientation of the piperidine and pyrrolidine rings is determined by the torsion angles of the ethyl linker. The crystalline state will "freeze" the molecule in a specific low-energy conformation that is stabilized by the crystal packing forces.

While a crystal structure for this compound is not available, data from structurally related compounds can provide insights. For example, the crystal structure of 1,2-di(piperidin-1-yl)ethane shows how two piperidine rings are oriented relative to each other through an ethyl linker. Similarly, studies on N-substituted piperidines and pyrrolidines provide a basis for predicting the likely solid-state conformation of the target molecule. researchgate.net

Table 1: Typical Conformations of Piperidine and Pyrrolidine Rings

| Heterocyclic Ring | Common Conformations | Key Features |

| Piperidine | Chair | Most stable, minimizes angle and torsional strain. Substituents can be axial or equatorial. |

| Boat | Higher energy conformation, generally a transition state. | |

| Twist-Boat | Intermediate in energy between chair and boat. | |

| Pyrrolidine | Envelope | Four atoms are coplanar, one is out of the plane. |

| Twist (Half-Chair) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |

Table 2: Illustrative Crystallographic Data for a Related Compound (1,2-di(piperidin-1-yl)ethane)

| Parameter | Value |

| Compound Name | 1,2-di(piperidin-1-yl)ethane |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Piperidine Ring Conformation | Chair |

| Comment | This data for a related compound illustrates the typical chair conformation of the piperidine ring in the solid state. |

Derivatives and Analogs of 4 1 Pyrrolidin 1 Yl Ethyl Piperidine in Drug Discovery Research

Design Principles for Novel Piperidine-Pyrrolidine Hybrid Structures

The design of novel molecules based on the 4-(1-(pyrrolidin-1-yl)ethyl)piperidine scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core structure to explore the chemical space around the initial hit compound.

Bioisosteric Replacements

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govdrughunter.comresearchgate.netresearchgate.net For the this compound scaffold, bioisosteric replacements can be considered for several key moieties.

The pyrrolidine (B122466) ring itself can be replaced with other cyclic amines to modulate basicity, lipophilicity, and hydrogen bonding capacity. For instance, replacing the pyrrolidine with a piperidine (B6355638), morpholine, or azetidine (B1206935) ring can alter the compound's interaction with the target protein and its metabolic stability. The choice of the replacement is often guided by the specific requirements of the biological target and the desired physicochemical properties. nih.gov

The ethyl linker can also be a subject of bioisosteric modification. Introducing conformational constraints by incorporating a cyclopropane (B1198618) ring or replacing it with a more rigid linker like a vinylene or ethynylene group can lock the molecule in a more bioactive conformation. Furthermore, the introduction of heteroatoms into the linker, for example, to create an ether or an amide, can introduce new hydrogen bonding opportunities and alter the molecule's polarity.

Finally, the piperidine ring can be replaced with other cyclic systems. For example, tropane (B1204802) or other bridged bicyclic systems can be used to alter the spatial arrangement of the substituents and explore different binding modes within the target protein.

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Pyrrolidine | Piperidine, Morpholine, Azetidine, Thiazolidine | Modulate basicity, lipophilicity, metabolic stability, and introduce new hydrogen bond donors/acceptors. |

| Ethyl Linker | Cyclopropyl, Vinylene, Ethynylene, Ether, Amide | Introduce conformational rigidity, alter polarity, and create new interaction points. |

| Piperidine | Tropane, Cyclohexane, other N-heterocycles | Alter three-dimensional shape, explore new binding interactions, and modify physicochemical properties. |

Scaffold Hopping Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead compound by maintaining the original pharmacophoric features. dundee.ac.uk Starting from the this compound core, several scaffold hopping strategies can be envisioned.

One approach involves retaining the key pharmacophoric elements—typically the basic nitrogen atoms of the piperidine and pyrrolidine rings and their relative spatial orientation—while replacing the core piperidine-ethyl-pyrrolidine framework with a completely different chemical scaffold. This can be achieved using computational methods that search virtual libraries for molecules with similar three-dimensional arrangements of the key functional groups.

Another strategy involves a more stepwise modification, where parts of the scaffold are systematically replaced. For example, the piperidine ring could be opened to an acyclic amine, or the two rings could be fused to create a spirocyclic or bridged system. The goal is to identify new chemical series with potentially improved properties, such as enhanced novelty, better patentability, or superior ADMET characteristics.

Synthesis of Library Compounds Based on the Core Structure

To explore the structure-activity relationships (SAR) of the this compound scaffold, the synthesis of a library of analogs is essential. Modern synthetic methodologies such as parallel synthesis and combinatorial chemistry are well-suited for this purpose.

Parallel Synthesis Approaches

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. For the this compound core, a divergent synthetic strategy is often employed. This typically starts with a common intermediate that can be reacted with a variety of building blocks to generate a library of analogs.

For instance, a common intermediate could be 4-(2-aminoethyl)piperidine. This intermediate can then be reacted in parallel with a diverse set of aldehydes or ketones via reductive amination to introduce a variety of substituents on the terminal amine, including different cyclic amines to create analogs of the pyrrolidine ring. d-nb.infonih.govnih.gov Similarly, the piperidine nitrogen can be functionalized in a parallel fashion with a range of alkylating or acylating agents.

A general scheme for the parallel synthesis of analogs is depicted below: Step 1: Synthesis of a key intermediate, e.g., N-protected 4-(2-aminoethyl)piperidine. Step 2: Parallel reaction of the intermediate with a library of building blocks (e.g., aldehydes for reductive amination). Step 3: Deprotection and subsequent parallel functionalization of the piperidine nitrogen.

Combinatorial Chemistry Methodologies

Combinatorial chemistry involves the synthesis of large libraries of compounds by systematically combining a smaller number of building blocks. This can be performed using either solid-phase or solution-phase techniques.

For the this compound scaffold, a solid-phase approach could involve anchoring a protected piperidine derivative to a resin. Subsequent chemical transformations, such as the addition of the ethyl-pyrrolidine side chain and functionalization of the piperidine nitrogen, can be carried out in a combinatorial fashion. The final products are then cleaved from the resin and purified.

Solution-phase combinatorial chemistry, often aided by automated liquid handlers, can also be used to generate libraries of analogs. This approach offers more flexibility in terms of reaction conditions but may require more complex purification strategies.

Lead Optimization Strategies for this compound Analogs

For analogs of this compound, lead optimization would focus on systematically exploring the SAR around the core scaffold. This involves making small, deliberate changes to the molecule and assessing their impact on biological activity.

For example, a study on 4-(1-pyrrolidinyl)piperidine (B154721) derivatives as analgesics revealed that the nature and position of substituents on a phenacyl moiety attached to the piperidine nitrogen significantly influenced the analgesic activity. iaea.orgresearchgate.net This suggests that the substitution pattern on the piperidine nitrogen is a critical determinant of biological activity and a key area for optimization.

A hypothetical lead optimization campaign could involve the following steps:

Exploration of the Piperidine N-substituent: A library of analogs with diverse substituents on the piperidine nitrogen would be synthesized to probe for favorable interactions with the target.

Modification of the Pyrrolidine Ring: The pyrrolidine ring would be replaced with various bioisosteres to fine-tune the basicity and lipophilicity of the molecule.

Alteration of the Ethyl Linker: The length and rigidity of the ethyl linker would be modified to optimize the spatial relationship between the two heterocyclic rings.

The data from these studies would be used to build a comprehensive SAR model, guiding the design of more potent and selective analogs.

Below is a hypothetical SAR table based on modifications to a core structure, illustrating how data from analog synthesis can guide lead optimization.

| Compound | R1 (on Piperidine-N) | R2 (on Pyrrolidine) | Linker Modification | Biological Activity (IC50, nM) |

| Lead Compound | H | H | Ethyl | 500 |

| Analog 1 | Methyl | H | Ethyl | 250 |

| Analog 2 | Benzyl | H | Ethyl | 100 |

| Analog 3 | H | 3-Hydroxy | Ethyl | 750 |

| Analog 4 | Benzyl | H | Propyl | 200 |

| Analog 5 | Benzyl | H | None (direct connection) | >1000 |

This iterative process of design, synthesis, and testing is central to the successful optimization of a lead compound derived from the this compound scaffold.

Potency Enhancement through Medicinal Chemistry Cycles

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, offering multiple points for structural modification to enhance biological potency. Through iterative cycles of design, synthesis, and biological evaluation, researchers have successfully identified key structural features that augment the desired pharmacological activity. These efforts primarily focus on substitutions on the piperidine and pyrrolidine rings, as well as modifications to the ethyl linker.

A notable strategy for potency enhancement involves the introduction of various substituents on the piperidine nitrogen. For instance, in a series of analogues developed as analgesics, the addition of a phenacyl moiety to the piperidine nitrogen resulted in compounds with significant analgesic activity. researchgate.net The nature of the substituent on the phenyl ring of this phenacyl group was found to be a critical determinant of potency. Both the size of the substituent and its electronic properties (electron-donating or electron-withdrawing) influence the analgesic potential. researchgate.net

Structure-activity relationship (SAR) studies have further elucidated the impact of these modifications. For example, in the pursuit of dopamine (B1211576) D2/D3 receptor antagonists based on a related piperidine scaffold, it was observed that while small N-alkyl groups on the pyrrolidine ring were poorly tolerated, the introduction of a linker and a secondary pharmacophore significantly improved binding affinities. nih.gov O-alkylation also proved to be a more effective strategy for enhancing potency compared to analogous N-alkylation. nih.gov

The following table summarizes the impact of various substitutions on the potency of this compound derivatives.

| Compound/Derivative | Modification | Target/Activity | Potency Finding |

| Phenacyl-substituted 4-(1-pyrrolidinyl)piperidine derivatives | Addition of a substituted phenacyl group to the piperidine nitrogen | Analgesic Activity | Substituents on the phenyl ring significantly affect potency. researchgate.net |

| Eticlopride-based analogues | O-alkylation vs. N-alkylation | Dopamine D2/D3 Receptors | O-alkylated analogues showed higher binding affinities. nih.gov |

| Eticlopride-based analogues | N-nor-analogues with indole- or benzofuran-2-carboxamide | Dopamine D2/D3 Receptors | Demonstrated high affinity for both D2 and D3 receptors. nih.gov |

Selectivity Improvement and Off-Target Reduction

In drug discovery, achieving high potency is often accompanied by the challenge of maintaining selectivity for the intended biological target over other related or unrelated targets. Undesirable off-target effects can lead to unwanted side effects. Medicinal chemistry cycles for derivatives of this compound have also been strategically employed to enhance selectivity.

One approach to improving selectivity involves fine-tuning the substitution patterns on the core scaffold to exploit subtle differences in the binding pockets of different receptors. For example, in the development of sigma-1 (σ1) receptor ligands, a series of piperidine-4-carboxamide derivatives were synthesized to improve selectivity over the sigma-2 (σ2) receptor. units.itmolbnl.it By replacing an N-benzylcarboxamide moiety with various aliphatic, alicyclic, or tetrahydroquinoline residues, researchers were able to modulate the affinity and selectivity. units.itmolbnl.it

A particularly successful modification was the introduction of a 4-chlorobenzyl moiety linked to the piperidine nitrogen in a tetrahydroquinoline derivative, which resulted in a compound with very high σ1 affinity and a remarkable 351-fold selectivity ratio over the σ2 receptor. molbnl.it This highlights how specific substitutions can significantly enhance the selectivity profile of a compound.

Furthermore, the stereochemistry of the substituents on the pyrrolidine ring can play a crucial role in achieving target selectivity. The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can lead to differential interactions with enantioselective proteins and receptors. nih.govresearchgate.net

The table below illustrates how specific structural modifications have led to improved selectivity in derivatives of the this compound scaffold.

| Compound/Derivative | Modification | Target | Selectivity Finding |

| Tetrahydroquinoline derivative | 4-chlorobenzyl moiety on piperidine nitrogen | Sigma-1 Receptor | 351-fold selectivity over the Sigma-2 Receptor. molbnl.it |

| Eticlopride analogues | N-ethyl group incorporation | Dopamine D2/D3 Receptors | Well-tolerated at both D2 and D3 receptors, indicating a degree of selectivity. nih.gov |

| 4-Azaindole-2-piperidine analogue | Introduction of unsaturation in the piperidine ring | Trypanosoma cruzi | Ten-fold increase in potency was observed. dndi.org |

Future Research Directions and Translational Perspectives for 4 1 Pyrrolidin 1 Yl Ethyl Piperidine

Exploration of New Therapeutic Areas

The diverse biological activities exhibited by piperidine (B6355638) and pyrrolidine-containing compounds suggest that 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine could have applications beyond its initially explored uses. researchgate.netnih.govnih.gov

The strategy of drug repurposing—finding new uses for existing compounds—can significantly accelerate the drug development process. Given the pharmacological profile of structurally similar molecules, several therapeutic areas warrant investigation for this compound.

Central Nervous System (CNS) Disorders: Piperidine derivatives are prevalent in drugs targeting the CNS, including treatments for Alzheimer's disease, schizophrenia, and pain. nih.govencyclopedia.pubgoogle.com For instance, donepezil, a piperidine derivative, is a cornerstone in Alzheimer's therapy by inhibiting acetylcholinesterase. researchgate.netencyclopedia.pub The structural elements of this compound suggest a potential to modulate neurotransmitter systems. Future research could explore its affinity for various CNS receptors, such as dopamine (B1211576), serotonin (B10506), and sigma receptors, which are implicated in a range of neurological and psychiatric conditions. google.comnih.gov

Oncology: A growing body of evidence supports the anticancer potential of piperidine-containing small molecules. nih.govresearchgate.net These compounds can target various pathways involved in cancer progression, including cell proliferation, angiogenesis, and metastasis. nih.govresearchgate.net Research into the cytotoxic effects of this compound against various cancer cell lines could unveil novel applications in oncology.